molecular formula C18H17NO3 B2946121 3-(7-Methoxy-2-phenyl-1H-indol-3-yl)propanoic acid CAS No. 2137749-58-5

3-(7-Methoxy-2-phenyl-1H-indol-3-yl)propanoic acid

Cat. No.: B2946121
CAS No.: 2137749-58-5
M. Wt: 295.338
InChI Key: GKDADBFAAHXDPR-UHFFFAOYSA-N
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Description

3-(7-Methoxy-2-phenyl-1H-indol-3-yl)propanoic acid is an organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications . This compound features a methoxy group at the 7th position, a phenyl group at the 2nd position, and a propanoic acid chain at the 3rd position of the indole ring.

Preparation Methods

The synthesis of 3-(7-Methoxy-2-phenyl-1H-indol-3-yl)propanoic acid typically involves the following steps:

    Starting Materials: The synthesis begins with the appropriate indole derivative and phenyl-substituted reagents.

    Reaction Conditions: The indole derivative undergoes electrophilic substitution reactions to introduce the methoxy and phenyl groups at the desired positions.

    Industrial Production: Industrial production methods may involve optimized reaction conditions, such as the use of specific catalysts and solvents, to enhance yield and purity.

Chemical Reactions Analysis

3-(7-Methoxy-2-phenyl-1H-indol-3-yl)propanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylic acid group to an alcohol.

    Common Reagents and Conditions: Typical reagents include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and electrophiles for substitution reactions.

    Major Products: The major products formed from these reactions include oxidized or reduced derivatives and substituted indole compounds.

Scientific Research Applications

3-(7-Methoxy-2-phenyl-1H-indol-3-yl)propanoic acid has several scientific research applications:

Properties

IUPAC Name

3-(7-methoxy-2-phenyl-1H-indol-3-yl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c1-22-15-9-5-8-13-14(10-11-16(20)21)17(19-18(13)15)12-6-3-2-4-7-12/h2-9,19H,10-11H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKDADBFAAHXDPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC(=C2CCC(=O)O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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